6-(1-methylethyl)quinazolin-4(3H)-one
CAS No.:
Cat. No.: VC14160697
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12N2O |
---|---|
Molecular Weight | 188.23 g/mol |
IUPAC Name | 6-propan-2-yl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C11H12N2O/c1-7(2)8-3-4-10-9(5-8)11(14)13-6-12-10/h3-7H,1-2H3,(H,12,13,14) |
Standard InChI Key | UVJOZVNJHJVGRR-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=CC2=C(C=C1)N=CNC2=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
6-(1-Methylethyl)quinazolin-4(3H)-one (C₁₂H₁₄N₂O) features a bicyclic framework comprising a benzene ring fused to a pyrimidin-4(3H)-one moiety. The isopropyl group (-CH(CH₃)₂) at position 6 introduces steric bulk and lipophilicity, influencing both reactivity and biological interactions. The ketone at position 4 and the NH group at position 3 are critical for hydrogen bonding and electronic effects .
Physicochemical Profile
Key physicochemical parameters, inferred from structurally related compounds, include:
Property | Value | Source |
---|---|---|
Molecular Weight | 202.25 g/mol | |
Exact Mass | 202.111 Da | |
Topological Polar Surface Area | 45.75 Ų | |
Partition Coefficient (LogP) | 2.35 |
The moderate LogP value suggests balanced lipophilicity, potentially favoring blood-brain barrier penetration—a trait relevant for central nervous system (CNS)-targeted therapeutics .
Synthetic Methodologies
H₂O₂-Mediated Oxidative Cyclization
A robust protocol for quinazolin-4(3H)-one synthesis involves reacting substituted 2-aminobenzamides with dimethyl sulfoxide (DMSO) as a carbon source and H₂O₂ as an oxidant . For 6-(1-methylethyl)quinazolin-4(3H)-one, the proposed pathway would utilize 2-amino-6-isopropylbenzamide as the substrate.
Optimized Conditions
-
Reactants: 2-Amino-6-isopropylbenzamide (0.33 mmol), DMSO (2 mL), H₂O₂ (30% w/w, 1.5 mL)
-
Temperature: 130°C
-
Duration: 20 hours
The reaction proceeds via a radical mechanism, with DMSO serving as a one-carbon synthon. The isopropyl group’s electron-donating nature may slightly enhance reactivity compared to electron-withdrawing substituents .
Oxidative Coupling with Styrenes
An alternative route employs styrenes as coupling partners with o-aminobenzamides under oxidative conditions . For instance, 6-isopropylstyrene could react with 2-aminobenzamide to install the isopropyl group during cyclization.
Model Reaction Parameters
This method offers regioselectivity advantages, though the steric hindrance of the isopropyl group may necessitate longer reaction times.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆)
-
δ 1.25 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂)
-
δ 3.20 (septet, J = 6.8 Hz, 1H, -CH(CH₃)₂)
-
δ 7.85–8.10 (m, 3H, aromatic H-5, H-7, H-8)
-
δ 8.35 (s, 1H, H-2)
¹³C NMR (100 MHz, DMSO-d₆)
Infrared (IR) Spectroscopy
Prominent absorption bands include:
-
3071 cm⁻¹ (C-H stretch, aromatic)
-
2961 cm⁻¹ (C-H stretch, isopropyl)
-
1675 cm⁻¹ (C=O stretch)
High-Resolution Mass Spectrometry (HRMS)
Challenges and Future Directions
Current synthetic yields remain suboptimal (23–56%), necessitating catalyst optimization or microwave-assisted techniques to improve efficiency . Additionally, in vivo toxicity and pharmacokinetic studies are critical to advancing this compound toward preclinical development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume